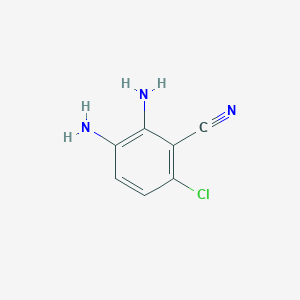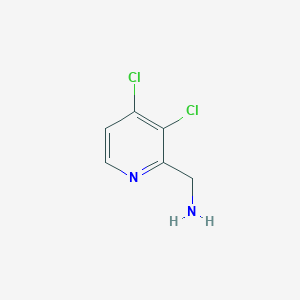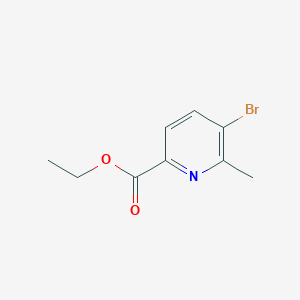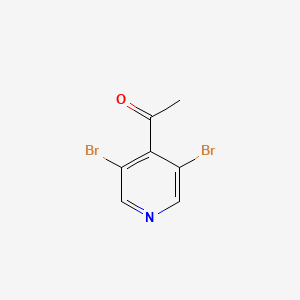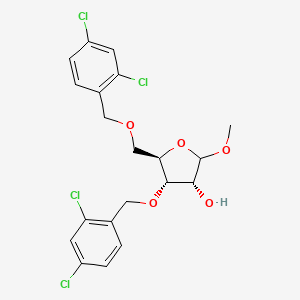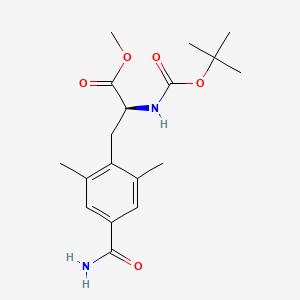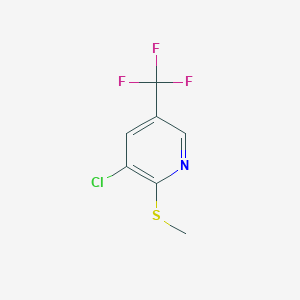
3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine (3-CMT) is an organofluorine compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a highly versatile molecule with a variety of useful properties, including a high degree of stability and reactivity, as well as low toxicity and environmental impact. 3-CMT is a key building block in the synthesis of a number of important drugs and pharmaceuticals, and has been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Synthesis of Pesticides and Agrochemicals 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine is utilized in the synthesis of various pesticides. For instance, it is a key ingredient in the production of some fluorine-containing pyridine derivatives, which are commonly used in modern agrochemicals. This reflects its importance in enhancing agricultural productivity and pest control (Lu Xin-xin, 2006).
Intermediate in Pharmaceutical Applications The compound serves as an intermediate in the synthesis of pharmaceutical products. It is involved in various chemical reactions and processes that lead to the formation of active pharmaceutical ingredients. Its role in this domain signifies its importance in drug development and medicine (Lan Zhi-li, 2011).
Structural and Spectroscopic Analysis In the field of structural chemistry, 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine has been used in studies exploring molecular structure and spectroscopy. This includes investigations into its molecular vibrational frequencies, NMR spectroscopy, and structural parameters. Such studies are crucial for understanding the chemical and physical properties of the compound (M. Evecen et al., 2017).
Development of Insecticides Research has also been conducted on the use of 3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine in the development of insecticides. It is investigated as a potential active component due to its efficacy in controlling soil insect pests, highlighting its significance in pest management and crop protection (Dongqing Liu et al., 2006).
Solubility and Solvation Studies This compound has also been the subject of studies focusing on its solubility in various solvent mixtures. Understanding the solubility behavior is important for applications in chemical synthesis and formulation development (A. Jouyban et al., 2017).
Investigation in Chemical Synthesis Techniques The compound has been employed in studies exploring novel chemical synthesis techniques, such as halogen shuffling in pyridines and the development of cross-coupling strategies. These investigations contribute to the advancement of synthetic chemistry and the development of more efficient chemical processes (F. Mongin et al., 1998; Moumita Koley et al., 2011).
Propiedades
IUPAC Name |
3-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQITGVNUGXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(methylthio)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)
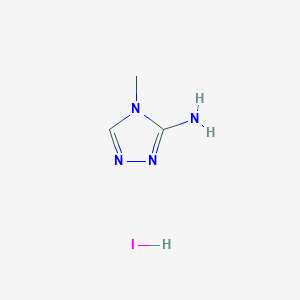
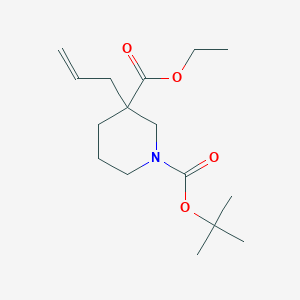

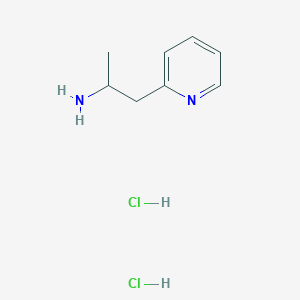
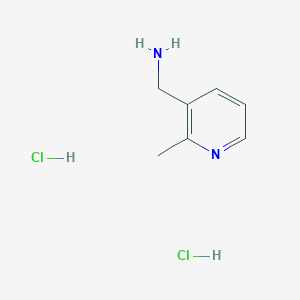
![[(4-Methoxy-3-thienyl)methyl]amine](/img/structure/B1427362.png)

